molecular formula C9H10ClFO B1416237 3-(2-Chloro-6-fluorophenyl)propan-1-ol CAS No. 862574-70-7

3-(2-Chloro-6-fluorophenyl)propan-1-ol

Cat. No.: B1416237
CAS No.: 862574-70-7
M. Wt: 188.62 g/mol
InChI Key: AMHLSBIWZHOZLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)propan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) to convert the intermediate to the final alcohol product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)propan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)propan-1-ol
  • 3-(2-Chlorophenyl)propan-1-ol
  • 3-(2,6-Difluorophenyl)propan-1-ol

Uniqueness

3-(2-Chloro-6-fluorophenyl)propan-1-ol is unique due to the simultaneous presence of both chlorine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds that contain only one of these halogens .

Biological Activity

3-(2-Chloro-6-fluorophenyl)propan-1-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H10ClF and a molecular weight of approximately 188.63 g/mol. The compound features a propanol backbone with a chlorinated and fluorinated phenyl group, which contributes to its chemical reactivity and potential biological effects. The presence of halogens (chlorine and fluorine) in the phenyl ring is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities:

  • Enzyme Modulation : Studies have shown that the compound can modulate enzyme activity, suggesting it may influence various metabolic pathways. This modulation could be beneficial in therapeutic contexts, particularly in conditions where enzyme activity is dysregulated.
  • Anti-inflammatory and Analgesic Properties : Preliminary findings suggest that the compound may possess anti-inflammatory and analgesic properties. This makes it a candidate for further pharmacological exploration in treating inflammatory conditions.

The specific mechanisms through which this compound interacts with biological targets are still under investigation. However, its structural characteristics imply potential interactions with enzymes involved in inflammatory responses and pain pathways. The compound's ability to influence these pathways could lead to significant therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
3-(2-Chloro-4-fluorophenyl)propan-1-olSimilar chlorinated and fluorinated phenylDifferent positioning of halogens affecting reactivity
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-olContains an amino groupPotentially enhanced biological activity
2-Chloro-6-fluorobenzyl alcoholBenzyl alcohol derivativeLacks the propanol chain but retains halogen features
4-Fluoro-3-(phenyl)propan-1-olFluorinated phenyl groupDifferent halogen positioning impacting properties

The variations in halogen positioning and functional groups among these compounds can significantly affect their biological activities and therapeutic potentials.

Case Studies and Research Findings

Case Study 1: Enzyme Interaction Studies
In a study examining the effects of this compound on specific enzymes, researchers found that the compound could effectively modulate enzyme activity related to inflammation. The study utilized various concentrations of the compound to assess its impact on enzyme kinetics, revealing significant alterations in activity at certain dosages.

Case Study 2: Pharmacological Applications
Another investigation focused on the potential use of this compound in developing new antidepressant medications. The synthesis protocols employed metal-catalyzed procedures to incorporate this compound into bioactive heterocycles, demonstrating its utility in medicinal chemistry.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHLSBIWZHOZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651241
Record name 3-(2-Chloro-6-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862574-70-7
Record name 3-(2-Chloro-6-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(2-chloro-6-fluoro-phenyl)-acrylic acid ethyl ester in dried tetrahydrofuran (300 mL) was added to a suspension of lithium aluminum hydride (30 g, 0.78 mol) in anhydrous tetrahydrofuran (200 mL) at 0° C. The reaction mixture was stirred for 3 hours, and then cooled to 0° C. and quenched by the addition of water (30 g) and a 10% aqueous solution of sodium hydroxide (30 mL). The resulting solid was filtered, washed with tetrahydrofuran, and then purified by silica gel column chromatography to afford 3-(2-chloro-6-fluoro-phenyl)-propan-1-ol (21 g, 0.11 mol, 43% from 2-chloro-6-fluoro-benzaldehyde).
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30 g
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300 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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